molecular formula C16H15FN2 B2760790 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole CAS No. 537701-09-0

2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2760790
CAS No.: 537701-09-0
M. Wt: 254.308
InChI Key: JFBOKBUCCKJFKH-UHFFFAOYSA-N
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Description

2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents. The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a subject of interest in scientific research.

Biochemical Analysis

Biochemical Properties

Cellular Effects

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic activities

Molecular Mechanism

The molecular mechanism of 2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole is not yet fully understood. Benzimidazole derivatives have been found to exhibit cytotoxicity against various cell lines, suggesting that they may interact with cellular biomolecules and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-ethylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-cancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-[(4-chlorophenyl)methyl]benzimidazole
  • 2-Ethyl-1-[(4-bromophenyl)methyl]benzimidazole
  • 2-Ethyl-1-[(4-methylphenyl)methyl]benzimidazole

Uniqueness

2-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. The fluorine atom can increase the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it more effective in its biological applications compared to its analogs with different substituents.

Properties

IUPAC Name

2-ethyl-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2/c1-2-16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBOKBUCCKJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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